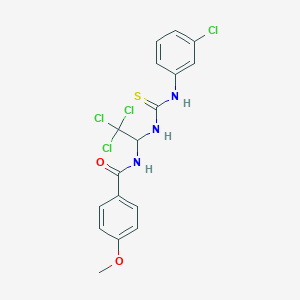![molecular formula C23H26N6O6 B11710710 N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)
N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nonanedihydrazide backbone with two (2-nitrophenyl)methylidene groups attached, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide typically involves the condensation reaction between nonanedihydrazide and (2-nitrophenyl)methylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the required standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide involves its interaction with molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~9~-bis(2-ethoxybenzylidene)nonanedihydrazide
- N’~1~,N’~9~-bis(2,6-dichlorobenzylidene)nonanedihydrazide
- N’~1~,N’~9~-bis(mesitylmethylene)nonanedihydrazide
Uniqueness
N’~1~,N’~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide is unique due to its specific (2-nitrophenyl)methylidene groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H26N6O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2-nitrophenyl)methylideneamino]nonanediamide |
InChI |
InChI=1S/C23H26N6O6/c30-22(26-24-16-18-10-6-8-12-20(18)28(32)33)14-4-2-1-3-5-15-23(31)27-25-17-19-11-7-9-13-21(19)29(34)35/h6-13,16-17H,1-5,14-15H2,(H,26,30)(H,27,31)/b24-16+,25-17+ |
InChI Key |
ASQXPNGPJAMDMO-MUPYBJATSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11710645.png)
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)
![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)

![N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)

![N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11710708.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710711.png)

